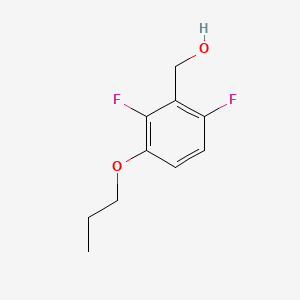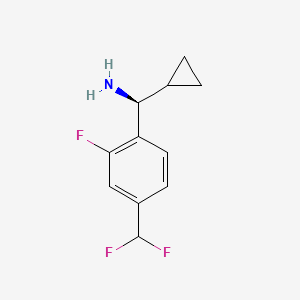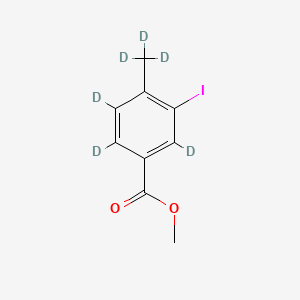
(1-Methoxynaphthalen-2-yl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxynaphthalen-2-yl)(methyl)sulfane is an organic compound with the molecular formula C12H12OS It is a derivative of naphthalene, featuring a methoxy group at the first position and a methylsulfane group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxynaphthalen-2-yl)(methyl)sulfane typically involves the reaction of 1-methoxynaphthalene with a methylsulfane reagent under controlled conditions. One common method includes the use of methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxynaphthalen-2-yl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Regeneration of the sulfane form
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
(1-Methoxynaphthalen-2-yl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxynaphthalen-2-yl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methylsulfane groups can participate in various chemical interactions, influencing its biological activity. For example, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methylsulfane group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxynaphthalen-1-yl)(methyl)sulfane
- (3-Methoxynaphthalen-2-yl)(methyl)sulfane
- (1-Bromonaphthalen-2-yl)(methyl)sulfane
Uniqueness
(1-Methoxynaphthalen-2-yl)(methyl)sulfane is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its isomers, the position of the methoxy and methylsulfane groups can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H12OS |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
1-methoxy-2-methylsulfanylnaphthalene |
InChI |
InChI=1S/C12H12OS/c1-13-12-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-8H,1-2H3 |
InChI Key |
KMJWEMLBPWMGRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione](/img/structure/B14029459.png)
![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)








